1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride
Overview
Description
1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆Cl₂F₂N₂O. It is known for its unique structure, which includes a piperidine ring substituted with chloro and fluoro groups, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
When compared to similar compounds, 1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride stands out due to its unique combination of chloro and fluoro substituents on the piperidine ring. Similar compounds include:
- 1-[1-(3-Chloro-4-fluorobenzoyl)-4-methylpiperidin-4-yl]methanamine
- 1-[1-(3-Chloro-4-fluorobenzoyl)-4-ethylpiperidin-4-yl]methanamine .
Properties
IUPAC Name |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O.ClH/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18;/h1-2,7H,3-6,8,17H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQCRYNFZHEKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173992-07-7 | |
Record name | Methanone, [4-(aminomethyl)-4-fluoro-1-piperidinyl](3-chloro-4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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